4-(ethoxymethyl)-5-methyl-1H-imidazole

Description

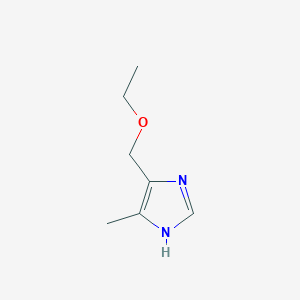

4-(Ethoxymethyl)-5-methyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethoxymethyl group at position 4 and a methyl group at position 5 on the imidazole ring.

Properties

IUPAC Name |

4-(ethoxymethyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-10-4-7-6(2)8-5-9-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFWPKLUJWMNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(NC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxymethyl)-5-methyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the alkylation of 5-methyl-1H-imidazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of imidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of imidazole derivatives with substituted functional groups.

Scientific Research Applications

4-(Ethoxymethyl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(ethoxymethyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(Ethoxymethyl)phenol: Another compound with an ethoxymethyl group, but attached to a phenol ring.

5-Methyl-1H-imidazole: Lacks the ethoxymethyl group, making it less versatile in certain reactions.

Uniqueness

4-(Ethoxymethyl)-5-methyl-1H-imidazole is unique due to the presence of both ethoxymethyl and methyl groups on the imidazole ring, which can influence its reactivity and potential applications. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various scientific and industrial contexts.

Biological Activity

4-(Ethoxymethyl)-5-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by an imidazole ring substituted with ethoxymethyl and methyl groups. Its synthesis typically involves the alkylation of imidazole derivatives using appropriate alkylating agents under controlled conditions. The compound's CAS number is 65197-94-6, and it is often utilized as a precursor in various organic syntheses.

Antimicrobial Properties

Research has demonstrated that imidazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Bacillus subtilis | 12 |

These results indicate that the compound has potential as an antibacterial agent.

Antitumor Activity

The antitumor activity of imidazole derivatives has been extensively studied, with several compounds exhibiting promising results against cancer cell lines. For example, a related study evaluated the antiproliferative effects of various imidazole derivatives, including those similar to this compound.

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | HeLa | 3.24 | 23-46 |

| 4f | A549 | 10.96 | - |

| 4f | SGC-7901 | 2.96 | - |

The selectivity index suggests that this compound preferentially affects tumor cells over normal cells, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

- Antitumor Mechanism : It induces apoptosis in cancer cells by modulating key proteins involved in cell survival, such as increasing Bax and decreasing Bcl-2 expression levels. This was evidenced by experiments showing a significant increase in caspase-3 activity following treatment with the compound .

Case Studies

- Antibacterial Activity Study : A study conducted on the antibacterial efficacy of various imidazole derivatives found that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infections .

- Antitumor Efficacy : In vitro studies demonstrated that treatment with this compound led to a marked reduction in cell viability across multiple cancer cell lines (HeLa, A549, SGC-7901). The mechanism involved apoptosis induction through the activation of pro-apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.